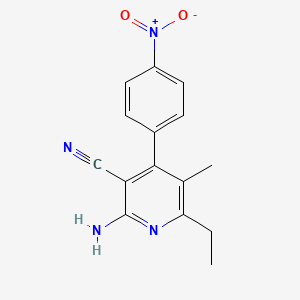
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea, also known as CCDTU, is a chemical compound that has been widely studied in scientific research for its various biochemical and physiological effects. CCDTU is a thiourea derivative that is commonly used as a tool compound in various laboratory experiments to study the mechanisms of action of various biological processes.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea is not fully understood. However, it has been suggested that N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea may exert its effects by modulating various signaling pathways and transcription factors that are involved in the regulation of different biological processes. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has also been shown to inhibit the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to induce apoptosis in different cell types.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has several advantages as a tool compound in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea is also relatively inexpensive compared to other tool compounds. However, N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has some limitations as well. It is not a specific inhibitor of any particular signaling pathway or transcription factor. Therefore, its effects on different biological processes may not be fully understood.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea. One area of research could be the development of more specific inhibitors of different signaling pathways and transcription factors. Another area of research could be the study of the effects of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea on different disease models such as cancer, neurodegenerative diseases, and cardiovascular diseases. The use of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea as a potential therapeutic agent for different diseases could also be explored. Finally, the study of the pharmacokinetics and pharmacodynamics of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea could provide valuable information for its potential use in clinical settings.
Conclusion:
In conclusion, N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea is a chemical compound that has been widely used in scientific research to study various biological processes. It has several advantages as a tool compound in laboratory experiments, but also has some limitations. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. Future research on N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea could provide valuable insights into its potential use as a therapeutic agent for different diseases.
Synthesemethoden
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea can be synthesized by reacting 2,4-dichloroaniline with cyclohexylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been extensively used in scientific research as a tool compound to study various biological processes. It has been used to study the effects of oxidative stress, inflammation, and apoptosis in different cell types. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has also been used to study the role of different signaling pathways in the regulation of various biological processes.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2S/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLKBDRAIQZUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2,4-dichlorophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)




![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)


![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)